molecular formula C8H10BrN3 B597835 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 1269292-54-7

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B597835
CAS RN: 1269292-54-7
M. Wt: 228.093
InChI Key: SGLAHROBEUJHFC-UHFFFAOYSA-N
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Description

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1512164-79-2 . It has a molecular weight of 203.08 . It is in liquid form .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with N-bromosuccinimide . The hydrolysis of the cyano group provides the carboxamide in 79% yield . The compound is then coupled with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .


Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-1-(tert-butyl)-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 . The InChI key is SJJRDZXBZLUAKT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.08 . It is in liquid form and is stored at a temperature of 4°C .

Scientific Research Applications

Novel Synthesis Pathways

  • Novel Synthesis of Pyrazole Derivatives: The compound serves as an intermediate in the novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, offering a versatile route for their preparation (Bobko, Kaura, Evans, & Su, 2012).

Unexpected Reaction Products

  • Formation of Pyrazolopyrimidines: Research has shown unexpected formation of pyrazolopyrimidines when attempting to synthesize certain tetrazoles from carbonitriles, highlighting the compound's reactivity and the potential for unforeseen products in chemical reactions (Faria, Santos, Vegi, Borges, & Bernardino, 2013).

Molecular Structure and Spectral Analysis

  • Analysis of Pyrazoline Derivatives: A study on the structural and spectral properties of biologically significant pyrazoline derivatives, including those with the pyrazole carbonitrile structure, revealed unique solvatochromic responses and the existence of geometric isomers (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Synthesis of Heterocyclic Compounds

  • Synthesis of Imidazo Pyrazole Derivatives: The compound is utilized in the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating its role in forming complex heterocyclic structures (Khalafy, Marjani, & Salami, 2014).

Supramolecular Structures

  • Study of Hydrogen-Bonded Structures: Research involving derivatives of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile has contributed to understanding hydrogen-bonded supramolecular structures in various dimensions (Castillo, Abonía, Cobo, & Glidewell, 2009).

Synthesis Methodologies

  • Green Synthetic Methods: A microwave-assisted synthesis method was developed for creating Schiff base scaffolds of pyrazole nuclei, where this compound derivatives play a significant role (Karati, Kumar, & Mahadik, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAHROBEUJHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719103
Record name 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269292-54-7
Record name 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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